PU3, with CAS number 352519-21-2, is a small-molecule organic semiconductor specifically designed for use as a hole-transport material (HTM) in perovskite solar cells (PSCs). It belongs to the broader class of triphenylamine-based compounds, which are foundational in high-performance PSCs. The primary procurement consideration for HTMs like PU3 is their ability to facilitate efficient extraction of holes from the perovskite layer while simultaneously blocking electrons, a property governed by their electronic energy levels and charge carrier mobility. The baseline for HTMs in this class, such as the benchmark Spiro-OMeTAD, requires a highest occupied molecular orbital (HOMO) energy level suitably aligned with the valence band of the perovskite absorber, typically around -5.2 to -5.4 eV, and sufficient solubility in common organic solvents for solution-based device fabrication.
In the triphenylamine HTM class, seemingly minor structural modifications—such as altering peripheral substituent groups or the core structure—can lead to significant, non-interchangeable differences in performance and processing. Substituting PU3 with a close analog or even a common benchmark like Spiro-OMeTAD is often not viable without re-optimizing the entire device stack and fabrication process. These changes directly impact critical procurement-relevant parameters including solubility, film-forming quality, energy level alignment with the perovskite layer, and charge mobility. For example, switching from a methoxy-substituted compound like Spiro-OMeTAD to a methyl-substituted analog can alter hole mobility by a factor of five and shift energy levels by up to 0.12 eV, fundamentally changing charge extraction efficiency and requiring process recalibration. Therefore, selecting PU3 is a deliberate choice for its specific combination of properties, which are not reliably replicated by generic substitutes.
PU3 exhibits a significantly higher glass transition temperature (Tg) compared to the widely used benchmark, Spiro-OMeTAD. The Tg for PU3 is reported to be 141 °C, which is a notable improvement over the 122-125 °C Tg of Spiro-OMeTAD. A higher Tg is a critical attribute for HTMs as it correlates with better morphological stability of the thin film at elevated operating temperatures, which is a key factor in the long-term operational stability of perovskite solar cells.
| Evidence Dimension | Glass Transition Temperature (Tg) |
| Target Compound Data | 141 °C |
| Comparator Or Baseline | Spiro-OMeTAD: 122-125 °C |
| Quantified Difference | 16-19 °C higher |
| Conditions | Measured by Differential Scanning Calorimetry (DSC). |
A higher Tg enhances the material's resistance to morphological changes under thermal stress, directly contributing to longer device lifetime and reliability in real-world applications.
The Highest Occupied Molecular Orbital (HOMO) of PU3 is -5.31 eV, which is deeper than that of the common polymeric HTM, PTAA (-5.2 eV), and slightly deeper than the benchmark Spiro-OMeTAD (-5.22 eV). This specific energy level provides a more favorable alignment with the valence band of typical methylammonium lead iodide (MAPbI3) perovskites (approx. -5.4 eV), which can lead to a more efficient hole extraction process from the perovskite layer to the HTM, thereby improving the open-circuit voltage (Voc) and overall power conversion efficiency (PCE).
| Evidence Dimension | HOMO Energy Level (eV) |
| Target Compound Data | -5.31 eV |
| Comparator Or Baseline | Spiro-OMeTAD: -5.22 eV; PTAA: -5.2 eV |
| Quantified Difference | 0.09 eV deeper than Spiro-OMeTAD; 0.11 eV deeper than PTAA |
| Conditions | Determined by cyclic voltammetry or ultraviolet photoelectron spectroscopy. |
Better energy level alignment reduces energy loss at the perovskite/HTM interface, which is critical for maximizing the device's open-circuit voltage and overall efficiency.
PU3 demonstrates a hole mobility of 1.1 x 10⁻³ cm² V⁻¹ s⁻¹, as measured by the space-charge-limited current (SCLC) method. This value is significantly higher than that of the industry-standard Spiro-OMeTAD, which typically exhibits a hole mobility in the range of 2 x 10⁻⁴ to 4.7 x 10⁻⁴ cm² V⁻¹ s⁻¹. Higher hole mobility in the HTM layer is directly linked to lower series resistance in the final device, which improves the fill factor (FF) and the overall power conversion efficiency, especially under high illumination conditions.
| Evidence Dimension | Hole Mobility (cm² V⁻¹ s⁻¹) |
| Target Compound Data | 1.1 x 10⁻³ |
| Comparator Or Baseline | Spiro-OMeTAD: ~2.0 x 10⁻⁴ |
| Quantified Difference | ~5.5 times higher |
| Conditions | Measured via the space-charge-limited current (SCLC) method on thin films. |
Higher hole mobility allows for more efficient charge transport, reducing electrical losses within the device and leading to a higher fill factor and power output.
The combination of high hole mobility and optimized HOMO level makes PU3 a prime candidate for fabricating high-efficiency PSCs. Its ability to reduce series resistance and improve hole extraction is directly downstream of the evidence for superior charge transport properties, making it suitable for research and manufacturing workflows targeting record or near-record power conversion efficiencies.
Given its enhanced thermal stability with a Tg of 141 °C, PU3 is the right choice for PSCs intended for long-term operation under real-world conditions where temperature fluctuations are significant. This improved thermal resilience helps maintain the integrity of the HTM layer, preventing degradation and ensuring more stable performance over the device's lifetime compared to materials with lower thermal stability like Spiro-OMeTAD.
The intrinsically higher hole mobility of PU3 compared to Spiro-OMeTAD makes it a more suitable candidate for developing dopant-free or reduced-dopant HTL formulations. This is a critical area of research, as common dopants like Li-TFSI are hygroscopic and can contribute to device degradation. Utilizing PU3 can simplify device fabrication and potentially enhance long-term stability by minimizing or eliminating these problematic additives.